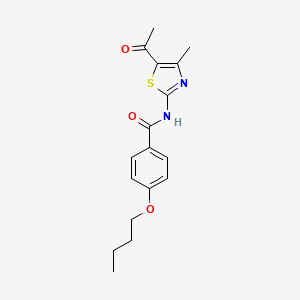

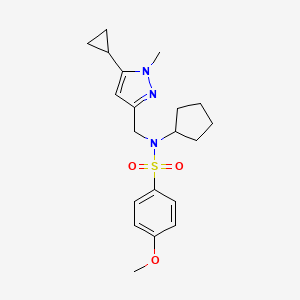

N-(5-acetyl-4-methylthiazol-2-yl)-4-butoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-acetyl-4-methylthiazol-2-yl)arylamide” derivatives are drug-like molecules with a well-developed structure-activity relationship . They have been synthesized and tested for various biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities .

Synthesis Analysis

The synthesis of these derivatives has been reported in the literature . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .

Molecular Structure Analysis

The molecular structure of these derivatives has been analyzed using various techniques such as NMR and FTIR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives have been described in the literature . The products were obtained in good to excellent yield .

Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives have been analyzed using various techniques such as NMR and FTIR .

Scientific Research Applications

Antimicrobial Applications

N-(5-acetyl-4-methylthiazol-2-yl)-4-butoxybenzamide and its derivatives have been studied for their potential antimicrobial properties. Research indicates that compounds structurally similar to this chemical show promise in combating bacterial and fungal infections. For instance, derivatives like N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and tested for their inhibitory effects against Gram-positive and Gram-negative bacteria as well as various strains of fungi (Desai, Rajpara, & Joshi, 2013). Another study explored fluorobenzamides containing thiazole and thiazolidine, synthesized via microwave methods, and found certain compounds, specifically 6g and 6j, to be effective at MIC 12.5 µg/mL against bacterial strains and compound 6e effective at MIC 25 µg/mL against fungal strains (Desai, Rajpara, & Joshi, 2013).

Hypoglycemic and Hypolipidemic Activity

Some compounds related to N-(5-acetyl-4-methylthiazol-2-yl)-4-butoxybenzamide have been investigated for their potential hypoglycemic and hypolipidemic effects. A study on novel thiazolidinedione ring-containing molecules indicated significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats after 14 days of treatment, suggesting potential applications in managing conditions like type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Metal Ion Detection and Discrimination

Research into N-(methylthiazol-2-yl)nitrobenzamide positional isomers has revealed their potential applications in detecting and discriminating metal ions. These compounds have shown selective fluorescence emissions changes upon interaction with specific metal ions like Cu2+, Fe2+, or Fe3+, making them potentially useful in analytical chemistry applications for metal ion detection and distinction (Phukan, Goswami, & Baruah, 2015).

Future Directions

properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-4-5-10-22-14-8-6-13(7-9-14)16(21)19-17-18-11(2)15(23-17)12(3)20/h6-9H,4-5,10H2,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVVBRIVURBVIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635049.png)

![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)

![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)

![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)